REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:18]2[C:13](=[CH:14][C:15]([F:26])=[C:16](SC3C=CC=CC=3)[N:17]=2)[C:12](=[O:27])[C:11]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:10]1.[NH:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1.C(OCC)(=O)C.Cl>CN(C)C=O.C(OCC)C.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:18]2[C:13](=[CH:14][C:15]([F:26])=[C:16]([N:33]3[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]3)[N:17]=2)[C:12](=[O:27])[C:11]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:10]1
|
Name
|
ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-phenylthio-1,8-naphthyridine-3-carboxylate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)SC1=CC=CC=C1)F)=O)C(=O)OCC
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was subjected to reaction at 95° to 100° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
30 ml of ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with two 20-ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined layer was washed with 20 ml of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to the crystalline material thus obtained
|
Type
|
FILTRATION
|
Details
|
after which crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)N1CCNCC1)F)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 60.7% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |